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molecular formula C8H14ClNO2 B6616709 rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride CAS No. 142035-03-8

rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride

Cat. No. B6616709
M. Wt: 191.65 g/mol
InChI Key: QIFKNPWOQONYQB-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582626B2

Procedure details

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride (0.5 g, 2.8 mmol) was dissolved in a mixture of methanol (12 mL) and benzene (12 mL) at 25° C., cooled to 0° C., a 2.0 M solution of (trimethylsilyl)diazomethane in diethyl ether (4.2 mL, 8.4 mmol) was added slowly, and, after removing the ice-bath, the reaction mixture was stirred at 25° C. for 6 h. The reaction mixture was concentrated in vacuo, to afford the desired crude product, 2-amino-cyclohex-3-enecarboxylic acid methyl ester hydrochloride, which was used in the next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C@H:3]1[CH:8]=[CH:7][CH2:6][CH2:5][C@H:4]1[C:9]([OH:11])=[O:10].[CH3:12][Si](C=[N+]=[N-])(C)C.C(OCC)C>CO.C1C=CC=CC=1>[ClH:1].[CH3:12][O:10][C:9]([CH:4]1[CH2:5][CH2:6][CH:7]=[CH:8][CH:3]1[NH2:2])=[O:11] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.N[C@@H]1[C@@H](CCC=C1)C(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Name
Quantity
12 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after removing the ice-bath
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.COC(=O)C1C(C=CCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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